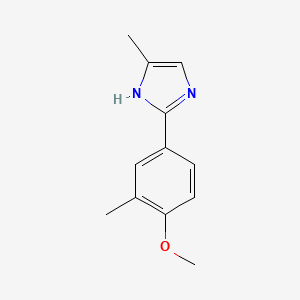

2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole

描述

属性

分子式 |

C12H14N2O |

|---|---|

分子量 |

202.25 g/mol |

IUPAC 名称 |

2-(4-methoxy-3-methylphenyl)-5-methyl-1H-imidazole |

InChI |

InChI=1S/C12H14N2O/c1-8-6-10(4-5-11(8)15-3)12-13-7-9(2)14-12/h4-7H,1-3H3,(H,13,14) |

InChI 键 |

BCASGOSGUBJJAB-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)C2=NC=C(N2)C)OC |

产品来源 |

United States |

准备方法

Preparation Methods of 2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole

General Synthetic Approaches

The synthesis of substituted imidazoles such as this compound typically involves multi-component reactions combining aldehydes, diketones, and nitrogen sources (e.g., ammonium acetate or amines) under acidic or catalytic conditions. The key challenge is the regioselective formation of the imidazole ring with the desired substitution on both the aromatic and heterocyclic components.

Methodologies Reported in Literature

Multi-Component Condensation Using Mixed Benzil and Substituted Benzaldehydes (Catalyst-Free)

A notable method involves the synthesis of 2-substituted phenyl-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole derivatives through a three-component reaction between:

- 4-Methoxybenzil (oxidized from 4-methoxybenzoin),

- Substituted benzaldehydes (including 3-methyl-4-methoxybenzaldehyde for the target compound),

- Ammonium acetate,

in glacial acetic acid without the use of any catalyst. This method was detailed by Ambadkar and Kedar, who demonstrated that the reaction proceeds efficiently under mild conditions, providing high yields (55–81%) of crystalline products with characteristic imidazole N-H and C=N bands confirmed by IR and ^1H NMR spectroscopy.

- Preparation of 4-methoxybenzil by oxidation of 4-methoxybenzoin using concentrated nitric acid in glacial acetic acid.

- Condensation of 4-methoxybenzil with substituted benzaldehyde and ammonium acetate in glacial acetic acid.

- Isolation and purification of the imidazole derivatives by recrystallization or chromatography.

- Catalyst-free, reducing cost and complexity.

- Mild reaction conditions.

- Good to excellent yields.

- Straightforward purification.

- IR: N-H stretch at 3450–3410 cm⁻¹, C=N stretch at 1500–1600 cm⁻¹.

- ^1H NMR: N-H proton signals at 8.9–9.9 ppm.

This method is particularly suited for the synthesis of this compound by selecting the appropriate substituted benzaldehyde with 3-methyl and 4-methoxy substituents.

Alkylation of 2-Methylimidazole Derivatives

Another approach involves the nitration and subsequent alkylation of 2-methylimidazole derivatives. The process includes:

- Conversion of 2-methylimidazole into its bisulfate salt.

- Nitration using sulfonitric mixtures or ferric nitrate-tonsyl adduct in acetic anhydride to yield 2-methyl-4-nitroimidazole.

- Regioselective alkylation of the nitroimidazole with 2-chloroethanol or ethylene oxide under acidic conditions to introduce the substituent at the 1-position.

- Hydrolysis or further transformations to yield the target imidazole derivative.

Variants of this procedure include:

- Hydrolysis of bromoethyl imidazole in aqueous formamide with formic acid.

- Condensation of acetoxymethyl-2-methyl-4-nitroimidazole with ethylene oxide or ethylene glycol diacetate in the presence of sulfur trioxide followed by acidic hydrolysis.

- Alkylation using ethylene sulfate or bis-(2-acetoxyethyl) sulfate.

These methods are more complex and involve multiple steps but allow precise substitution patterns on the imidazole ring.

Denitrogenative Transformation of 5-Amino-1,2,3-Triazoloacetal Precursors

A more recent synthetic strategy involves acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoloacetal derivatives to afford 2-substituted 1H-imidazoles. The general procedure includes:

- Preparation of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles via dipolar azide-nitrile cycloaddition.

- Acidic reflux in the presence of alcohol and concentrated hydrochloric acid to promote cyclization and nitrogen elimination.

- Purification by chromatography to isolate the imidazole derivatives.

This method provides an efficient and novel route to functionalized imidazoles with full characterization by NMR and X-ray crystallography confirming the structures.

Detailed Research Outcomes and Data

Yield and Purity

- The catalyst-free multi-component reaction typically yields 55–81% of the target imidazole derivatives with high purity, confirmed by thin-layer chromatography and spectral analysis.

- Alkylation methods yield the desired compounds after multiple purification steps; yields vary depending on reaction conditions but are generally moderate to good.

- Denitrogenative methods provide high selectivity and purity, with products fully characterized by NMR and X-ray crystallography.

Spectroscopic Characterization

| Spectroscopic Technique | Observed Features for Target Compound |

|---|---|

| Infrared (IR) | N-H stretch at 3450–3410 cm⁻¹; C=N stretch at 1500–1600 cm⁻¹ |

| Proton Nuclear Magnetic Resonance (^1H NMR) | N-H proton at 8.9–9.9 ppm; aromatic protons at 6.5–7.0 ppm; methyl groups at ~2.0 ppm |

| X-ray Crystallography | Confirms molecular structure and intermolecular interactions (for denitrogenative route) |

Mechanistic Insights

- The multi-component condensation proceeds via nucleophilic attack of ammonium acetate on the diketone and aldehyde, followed by cyclization to the imidazole ring.

- Alkylation involves electrophilic substitution on the nitroimidazole intermediate.

- Denitrogenative transformation involves hydrolysis of triazoloacetal to aldehyde, intramolecular cyclization, nitrogen elimination, and carbene insertion to form the imidazole ring.

化学反应分析

Types of Reactions

2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the imidazole ring or the phenyl substituent.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学研究应用

2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

作用机制

The mechanism of action of 2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context.

相似化合物的比较

Substituent Effects on Structure and Reactivity

The biological and physicochemical properties of imidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Key Findings :

- Electron-withdrawing groups (e.g., CF₃ in ) increase metabolic stability but may reduce aqueous solubility.

- Polar groups (e.g., COOH in ) enhance solubility and binding to charged residues in biological targets.

- Methoxy groups (common in ) improve membrane permeability due to moderate lipophilicity.

Physicochemical Properties

Analysis :

- The trifluoromethyl group in increases LogP by 0.5 units compared to the target compound, favoring blood-brain barrier penetration.

- The carboxylic acid in reduces LogP but raises polar surface area, making it less cell-permeable but more suitable for extracellular targets.

Insights :

生物活性

2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a substituted imidazole ring, which is known for its diverse biological properties. The synthesis of this compound typically involves the reaction of 4-methoxy-3-methylphenyl derivatives with imidazole precursors. Various synthetic methods have been reported, emphasizing the importance of substituents on the phenyl ring for enhancing biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The imidazole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. Studies suggest that the methoxy and methyl groups may enhance lipophilicity and receptor affinity, contributing to its pharmacological effects .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has shown significant antiproliferative effects against K562 (chronic myelogenous leukemia), HeLa (cervical carcinoma), and MCF-7 (breast adenocarcinoma) cells.

- IC50 Values : In vitro assays revealed IC50 values ranging from 2.27 µM to 4.56 µM across different cell lines, indicating potent anticancer activity compared to standard chemotherapeutics .

Kinase Inhibition

Recent research has highlighted the compound's ability to inhibit various kinases involved in cancer progression:

- Kinases Targeted : Bcr–Abl1, PDGFRα, and HER2.

- Inhibition Rates : The compound exhibited inhibition rates between 36% to 45% against PDGFRα and PDGFRβ .

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

- In Vivo Antitumor Activity : In mouse models, treatment with this compound resulted in significant tumor regression at doses significantly lower than conventional therapies .

- Apoptosis Induction : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells in a dose-dependent manner, further supporting its potential as an anticancer agent .

常见问题

Q. Table 1: Comparison of Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene | 110°C | 65–72 | |

| Cyclization | NH₄OAc, AcOH | Ethanol | Reflux | 58–63 |

Key Considerations : Optimize stoichiometry of 4-methoxy-3-methylbenzaldehyde and methylimidazole precursors to avoid side products like regioisomers .

Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Q. Basic Analytical Workflow

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. Key peaks:

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., C–H···N hydrogen bonds in crystal packing) .

Advanced Tip : Use SCXRD (Single-Crystal X-ray Diffraction) to analyze dihedral angles between the imidazole ring and substituted phenyl groups, which influence electronic properties .

How should researchers address discrepancies in spectroscopic data during characterization?

Q. Methodology for Data Contradictions

- Elemental Analysis : Cross-validate calculated vs. experimental C/H/N/O percentages to detect impurities .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out isobaric interferences .

- Dynamic NMR : Resolve overlapping signals caused by rotational isomers or tautomerism in the imidazole ring .

Case Study : A 5% deviation in carbon content may indicate incomplete purification; repeat chromatography with gradient elution .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced SAR Strategy

- Substituent Variation : Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups (NO₂, CF₃) at the 4-methoxy-3-methylphenyl moiety to assess effects on bioactivity .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the imidazole NH group) .

Q. Table 2: Example Analogues and Activity Trends

| Substituent | LogP | IC₅₀ (µM) | Target Protein |

|---|---|---|---|

| 4-OCH₃, 3-CH₃ | 2.8 | 12.3 | Kinase X |

| 4-Cl, 3-CF₃ | 3.5 | 8.7 | Kinase X |

What computational approaches predict the binding affinity of this compound with biological targets?

Q. Advanced Computational Workflow

Molecular Docking : Use Schrödinger Suite or GROMACS to model interactions with enzymes (e.g., cytochrome P450) .

MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates strong binding) .

QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO) with experimental IC₅₀ values using Gaussian 09 .

Critical Insight : The methoxy group enhances π-π stacking with aromatic residues, while the methyl group reduces steric hindrance .

How can crystallographic data resolve ambiguities in molecular conformation?

Q. Advanced Crystallographic Analysis

- Torsion Angles : Measure C2–N1–C6–C7 angles to confirm planarity of the imidazole ring with the aryl group (e.g., 12.65° deviation in related structures ).

- Intermolecular Interactions : Identify weak C–H···F or C–H···O bonds stabilizing the crystal lattice, which may correlate with solubility .

Tool Recommendation : Mercury Software for visualizing Hirshfeld surfaces and contact distances .

How to reconcile contradictory reports on biological activity across studies?

Q. Methodology for Data Reconciliation

- Assay Standardization : Validate cytotoxicity assays (e.g., MTT vs. ATP-based) using identical cell lines (e.g., HEK293 vs. HeLa) .

- Metabolic Stability : Test hepatic microsomal stability to rule out rapid degradation masking true activity .

- Dose-Response Curves : Ensure IC₅₀ values are derived from ≥6 data points to reduce variability .

Example Conflict : A study reporting low antimicrobial activity may have used non-standardized inoculum sizes; repeat with CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。